molecular formula C11H18NO5P B5233900 N-[diethoxyphosphoryl(furan-2-yl)methyl]-N-methylformamide

N-[diethoxyphosphoryl(furan-2-yl)methyl]-N-methylformamide

Cat. No.: B5233900
M. Wt: 275.24 g/mol
InChI Key: UMBBXOMPFKQTMU-UHFFFAOYSA-N
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Description

N-[diethoxyphosphoryl(furan-2-yl)methyl]-N-methylformamide is a compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[diethoxyphosphoryl(furan-2-yl)methyl]-N-methylformamide typically involves the reaction of furan derivatives with phosphorylating agents. One common method is the reaction of furan-2-carbaldehyde with diethyl phosphite in the presence of a base, followed by the addition of N-methylformamide. The reaction conditions usually involve moderate temperatures and the use of solvents like acetonitrile or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[diethoxyphosphoryl(furan-2-yl)methyl]-N-methylformamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furan-2,3-dione derivatives, dihydrofuran derivatives, and various substituted furan compounds .

Scientific Research Applications

N-[diethoxyphosphoryl(furan-2-yl)methyl]-N-methylformamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes in cancer cells.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-[diethoxyphosphoryl(furan-2-yl)methyl]-N-methylformamide involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to the inhibition of their activity. This can result in the disruption of cellular processes, making it effective as an antimicrobial or anticancer agent. The phosphoryl group in the compound plays a crucial role in its binding to molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • N-[diethoxyphosphoryl(furan-2-yl)methyl]aniline
  • Ethyl 2-(dimethylaminomethyl)-4-(diethoxyphosphoryl)-4,7-dihydro-5H-thiopyrano[3,4-b]furan-5-carboxylate

Uniqueness

N-[diethoxyphosphoryl(furan-2-yl)methyl]-N-methylformamide is unique due to its specific combination of a furan ring, a phosphoryl group, and a formamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[diethoxyphosphoryl(furan-2-yl)methyl]-N-methylformamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18NO5P/c1-4-16-18(14,17-5-2)11(12(3)9-13)10-7-6-8-15-10/h6-9,11H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBBXOMPFKQTMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C1=CC=CO1)N(C)C=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18NO5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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